molecular formula C12H10FNO2S B2980773 2-(2-Fluoro-4-methylphenyl)-4-methylthiazole-5-carboxylic acid CAS No. 1530877-11-2

2-(2-Fluoro-4-methylphenyl)-4-methylthiazole-5-carboxylic acid

Cat. No. B2980773
M. Wt: 251.28
InChI Key: OERCXTGUQYFENE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its formula and the known properties of its constituent groups. The thiazole ring and the phenyl ring are both planar, and the substituents on these rings may cause the overall molecule to be non-planar .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the carboxylic acid group suggests that this compound would be acidic. The fluorine atom on the phenyl ring could affect the compound’s reactivity and electronic properties .

Scientific Research Applications

Preclinical Evaluation for Antitumor Properties

  • A study highlighted the antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, indicating their selective potency in vitro and in vivo. These compounds, including fluorinated derivatives, were evaluated for their mechanisms of action, with amino acid conjugation used to improve solubility and bioavailability, demonstrating significant antitumor effects against various cancer cell lines and xenograft tumors (Bradshaw et al., 2002).

Synthesis and Photophysical Properties

  • Research into 5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids showed the development of novel fluorophores with bright blue fluorescence, excellent quantum yields, and potential applications as pH sensors in biological research, demonstrating the versatility and potential applications of triazole derivatives in scientific research (Safronov et al., 2020).

Antimicrobial and Cytotoxic Activities

  • The synthesis and biological evaluation of various halogenated benzoxazole carboxylic acids demonstrated their potential as anti-inflammatory and cytotoxic agents. Specifically, certain derivatives showed significant activity against human carcinoma cell lines and have been suggested for further exploration as therapeutic agents (Thakral et al., 2022).

Unexpected Synthesis and Structural Insights

  • An unexpected synthesis process was discovered for a compound through sulfuric acid exposure, leading to a new benzenesulfonic acid derivative with antimicrobial activity. This showcases the potential for discovering new therapeutic compounds through serendipitous synthetic routes (Kariuki et al., 2022).

Applications in Sensing and Imaging

  • The development of fluorescent molecular probes based on diphenyloxazole derivatives for biological event studies demonstrates the utility of such compounds in enhancing the sensitivity and specificity of biological imaging techniques (Diwu et al., 1997).

Future Directions

The study of new compounds is a key part of advancing science and technology. This compound, with its combination of a thiazole ring, a fluorinated phenyl ring, and a carboxylic acid group, could have interesting properties that make it worth studying further .

properties

IUPAC Name

2-(2-fluoro-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c1-6-3-4-8(9(13)5-6)11-14-7(2)10(17-11)12(15)16/h3-5H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERCXTGUQYFENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=C(S2)C(=O)O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-4-methylphenyl)-4-methylthiazole-5-carboxylic acid

CAS RN

1530877-11-2
Record name 2-(2-fluoro-4-methylphenyl)-4-methylthiazole-5-carboxylic acid
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